molecular formula C16H25BN2O2 B6342230 2-(piperidin-1-yl)-4-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 1402166-06-6

2-(piperidin-1-yl)-4-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No.: B6342230
CAS No.: 1402166-06-6
M. Wt: 288.2 g/mol
InChI Key: URHBMWNIASKIFR-UHFFFAOYSA-N
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Description

2-(piperidin-1-yl)-4-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)pyridine is a chemical compound that belongs to the class of boronic acid derivatives It is characterized by the presence of a piperidine ring attached to a pyridine ring, which is further substituted with a dioxaborolane group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(piperidin-1-yl)-4-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with ammonia and aldehydes.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the pyridine ring is replaced by a piperidine moiety.

    Attachment of the Dioxaborolane Group: The dioxaborolane group is introduced through a borylation reaction, typically using a boronic acid or boronate ester as the boron source.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium or copper may be employed to facilitate the borylation reaction, and reaction conditions are optimized to ensure high purity and yield of the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the boron atom is oxidized to form boronic acids or borate esters.

    Reduction: Reduction reactions can convert the pyridine ring to piperidine or other reduced forms.

    Substitution: The piperidine ring can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Boronic acids or borate esters.

    Reduction: Reduced forms of the pyridine ring.

    Substitution: Substituted piperidine derivatives.

Scientific Research Applications

2-(piperidin-1-yl)-4-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)pyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.

    Industry: The compound is used in the production of materials with unique properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 2-(piperidin-1-yl)-4-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)pyridine involves its interaction with molecular targets such as enzymes or receptors. The boron atom in the dioxaborolane group can form reversible covalent bonds with nucleophilic sites on proteins, thereby modulating their activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

    2-(piperidin-1-yl)pyridine: Lacks the dioxaborolane group, making it less versatile in boron chemistry.

    4-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)pyridine: Lacks the piperidine ring, which may affect its biological activity and reactivity.

Uniqueness: 2-(piperidin-1-yl)-4-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)pyridine is unique due to the presence of both the piperidine and dioxaborolane groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-piperidin-1-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25BN2O2/c1-15(2)16(3,4)21-17(20-15)13-8-9-18-14(12-13)19-10-6-5-7-11-19/h8-9,12H,5-7,10-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URHBMWNIASKIFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25BN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701147676
Record name 2-(1-Piperidinyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701147676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1402166-06-6
Record name 2-(1-Piperidinyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1402166-06-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(1-Piperidinyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701147676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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